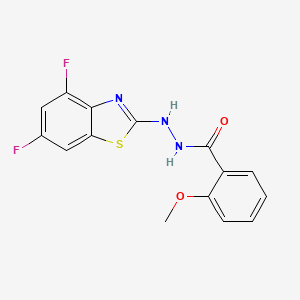

N’-(4,6-ジフルオロ-1,3-ベンゾチアゾール-2-イル)-2-メトキシベンゾヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is a useful research compound. Its molecular formula is C15H11F2N3O2S and its molecular weight is 335.33. The purity is usually 95%.

BenchChem offers high-quality N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- N’-(4,6-ジフルオロ-1,3-ベンゾチアゾール-2-イル)-2-メトキシベンゾヒドラジドは、潜在的な抗がん剤として有望視されています。研究者らは、特にin vitro研究において、その癌細胞に対する細胞毒性を調査しています。 この化合物は、細胞増殖を阻害し、アポトーシスを誘導する能力を持つため、癌治療におけるさらなる研究対象として興味深い存在です .

- この化合物の抗菌特性に関する研究が行われています。グラム陽性菌とグラム陰性菌の両方を含む様々な細菌株に対して、阻害効果を示します。 研究者らは、その作用機序と細菌感染症との闘いにおける潜在的な用途を調査しています .

- N’-(4,6-ジフルオロ-1,3-ベンゾチアゾール-2-イル)-2-メトキシベンゾヒドラジドは、その抗炎症作用について評価されています。動物モデルにおいて、炎症性経路を調節し、炎症を軽減する可能性があります。 その正確なメカニズムと潜在的な臨床応用を理解するためには、さらなる研究が必要です .

- この化合物は、抗酸化作用を示し、フリーラジカルを捕捉し、細胞を酸化ストレスから保護します。 研究者らは、神経変性疾患や心血管疾患などの酸化損傷関連疾患の予防における潜在的な役割を調査しています .

- N’-(4,6-ジフルオロ-1,3-ベンゾチアゾール-2-イル)-2-メトキシベンゾヒドラジドは、金属イオンをキレートすることができます。銅、亜鉛、鉄などの金属イオンに結合する能力は、金属ベースの薬物設計や環境修復において重要です。 その配位化学を理解することは、その応用を最適化するために不可欠です .

- 研究者らは、この化合物の光物理的挙動を調査しています。その蛍光特性は、センサー、イメージング、オプトエレクトロニクスデバイスにおける用途に役立ちます。 科学者らは、その構造を改変することで、特定の用途に適した発光特性を高めることを目指しています .

抗がん研究

抗菌活性

抗炎症作用

抗酸化作用

金属イオンキレーション

光物理的特性

生物活性

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with difluoro groups and a hydrazide functional group. Its chemical formula is C15H13F2N3O, and it possesses distinct physicochemical properties that contribute to its biological activity.

Synthesis Methods

The synthesis of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide typically involves the following steps:

- Condensation Reaction : The initial step involves the condensation of 4,6-difluoro-1,3-benzothiazole with 2-methoxybenzohydrazide in the presence of an acid catalyst.

- Purification : The crude product is purified using recrystallization techniques or chromatography to yield the final compound in high purity.

Antimicrobial Properties

Research indicates that N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide exhibits potent antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in several studies. It has been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Mechanism of Action :

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent against resistant strains .

- Anticancer Research : Another study focused on the anticancer properties of the compound against human breast cancer cell lines. The findings revealed that treatment with this hydrazide led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide, it is essential to compare it with related compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide | 25 | Antimicrobial |

| N'-(5-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide | 30 | Anticancer |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide shows enhanced activity compared to its analogs due to the presence of difluoro substitutions which may influence its interaction with biological targets.

特性

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-11-5-3-2-4-9(11)14(21)19-20-15-18-13-10(17)6-8(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBOQNFHQWXAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。